Cas no 2246563-06-2 (3-(N-Boc-N-methylamino)methylphenylboronic acid)

3-(N-Boc-N-methylamino)methylphenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of the N-Boc-N-methylamino group enhances stability and provides a protected amine functionality, allowing for selective deprotection and further modifications. This compound is particularly valuable in pharmaceutical and materials science research due to its compatibility with diverse reaction conditions and its role in constructing complex molecular architectures. Its boronic acid moiety ensures efficient transmetalation in palladium-catalyzed reactions, while the Boc-protected amine offers flexibility for subsequent synthetic transformations. High purity and consistent performance make it a reliable reagent for advanced synthetic applications.
3-(N-Boc-N-methylamino)methylphenylboronic acid structure
2246563-06-2 structure
Product Name:3-(N-Boc-N-methylamino)methylphenylboronic acid
CAS No:2246563-06-2
MF:C13H20BNO4
MW:265.11320400238
CID:5523857
PubChem ID:119018853
Update Time:2025-05-25

3-(N-Boc-N-methylamino)methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(N-Boc-N-methylamino)methylphenylboronic acid
    • [3-({[(tert-butoxy)carbonyl](methyl)amino}methyl)phenyl]boronic acid
    • [3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid
    • 3-(N-Boc-N-methylamino)methylphenylboronicacid
    • BS-33792
    • 2246563-06-2
    • (3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid
    • CS-0178702
    • Inchi: 1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-6-5-7-11(8-10)14(17)18/h5-8,17-18H,9H2,1-4H3
    • InChI Key: BBGBFHMPNVVNMG-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CC1C=CC=C(B(O)O)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 265.1485383g/mol
  • Monoisotopic Mass: 265.1485383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70Ų

3-(N-Boc-N-methylamino)methylphenylboronic acid Pricemore >>

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Additional information on 3-(N-Boc-N-methylamino)methylphenylboronic acid

Introduction to 3-(N-Boc-N-methylamino)methylphenylboronic Acid (CAS No. 2246563-06-2)

3-(N-Boc-N-methylamino)methylphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2246563-06-2, features a boronic acid functional group attached to a phenyl ring, which is further modified with an N-Boc-N-methylamino side chain. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The boronic acid moiety in 3-(N-Boc-N-methylamino)methylphenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, enabling the construction of complex molecular architectures. The N-Boc-N-methylamino group provides stability to the compound while also serving as a protecting group for the amine functionality, which can be selectively deprotected under mild conditions to reveal the reactive amine.

In recent years, 3-(N-Boc-N-methylamino)methylphenylboronic acid has been extensively studied for its potential applications in drug discovery and development. Boronic acids are well-known for their ability to form reversible covalent bonds with biological targets, making them attractive for the design of probes and inhibitors. For instance, research has demonstrated its utility in developing small-molecule inhibitors targeting enzymes involved in inflammatory pathways. The phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability, which are critical factors in drug design.

The N-Boc-N-methylamino substituent not only protects the amine group but also introduces a methyl group, which can influence the electronic properties of the molecule. This modification can fine-tune the reactivity and binding affinity of the compound when interacting with biological targets. Such structural features are particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

Recent advancements in computational chemistry have further highlighted the importance of 3-(N-Boc-N-methylamino)methylphenylboronic acid. Molecular modeling studies have revealed that this compound can effectively interact with specific amino acid residues in protein targets, suggesting its potential as a scaffold for drug development. These studies have been complemented by experimental investigations, which have confirmed its role as an effective intermediate in synthesizing novel pharmacophores.

The synthesis of 3-(N-Boc-N-methylamino)methylphenylboronic acid typically involves multi-step organic reactions, starting from readily available phenolic precursors. The introduction of the boronic acid group is achieved through halogenation followed by lithiation and subsequent reaction with trialkyl borates. The N-Boc-N-methylamino group is then installed via selective amidation reactions. This synthetic route highlights the compound's accessibility while maintaining high purity standards necessary for pharmaceutical applications.

In materials science, 3-(N-Boc-N-methylamino)methylphenylboronic acid has been explored for its potential in creating advanced polymers and coatings. The boronic acid functionality allows for dynamic covalent chemistry, enabling the development of materials with tunable properties such as self-healing capabilities or responsive surfaces. These applications are particularly relevant in nanotechnology and biomedical engineering, where functional materials play a crucial role.

The compound's stability under various conditions makes it suitable for industrial processes as well. For example, it can be used in catalytic systems where high reactivity and selectivity are required without degradation over multiple cycles. This stability is attributed to the robust nature of both the boronic acid and Boc-protected amine groups, ensuring consistent performance in synthetic applications.

From an environmental perspective, efforts have been made to optimize synthetic routes for 3-(N-Boc-N-methylamino)methylphenylboronic acid to minimize waste and improve atom economy. Green chemistry principles have been applied, including solvent recovery systems and catalytic methods that reduce energy consumption. These initiatives align with broader industry trends toward sustainable manufacturing practices.

Future research directions for 3-(N-Boc-N-methylamino)methylphenylboronic acid include exploring its potential in photopharmacology and photocontrolled drug delivery systems. The ability to modulate biological activity through light exposure offers new therapeutic possibilities, particularly in treating diseases where spatial or temporal control of drug action is advantageous.

In conclusion,3-(N-Boc-N-methylamino)methylphenylboronic acid (CAS No. 2246563-06-2) represents a versatile and valuable compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules and advanced materials, while recent research continues to uncover new possibilities for its use in innovative technologies.

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